molecular formula C26H28N2O6 B12139086 3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12139086
M. Wt: 464.5 g/mol
InChI Key: DSGJOCZEUDRFIZ-DQRAZIAOSA-N
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Description

3’-(4-ethoxybenzoyl)-1-ethyl-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features an indole and a pyrrole ring, both of which are significant in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-ethoxybenzoyl)-1-ethyl-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be achieved through a multi-step process involving the formation of the indole and pyrrole rings followed by their spiro-fusion. One common method involves the use of a three-component reaction, which is efficient for creating pyrrole derivatives . The reaction typically involves the condensation of an aldehyde, an amine, and a diketone under mild conditions.

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize reaction conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reactions involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3’-(4-ethoxybenzoyl)-1-ethyl-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and methoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3’-(4-ethoxybenzoyl)-1-ethyl-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-(4-ethoxybenzoyl)-1-ethyl-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrrole rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-(4-ethoxybenzoyl)-1-ethyl-4’-hydroxy-1’-(3-methoxypropyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione apart is its spiro-fused structure, which provides unique steric and electronic properties. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

(4'E)-4'-[(4-ethoxyphenyl)-hydroxymethylidene]-1-ethyl-1'-(3-methoxypropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H28N2O6/c1-4-27-20-10-7-6-9-19(20)26(25(27)32)21(23(30)24(31)28(26)15-8-16-33-3)22(29)17-11-13-18(14-12-17)34-5-2/h6-7,9-14,29H,4-5,8,15-16H2,1-3H3/b22-21-

InChI Key

DSGJOCZEUDRFIZ-DQRAZIAOSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OCC)\O)/C(=O)C(=O)N3CCCOC

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OCC)O)C(=O)C(=O)N3CCCOC

Origin of Product

United States

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